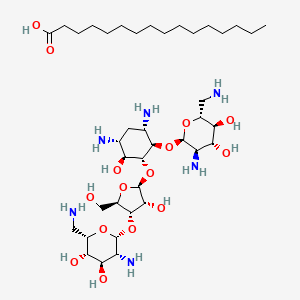
4-(2-Aminoethyl)-2-methoxyphenol
Übersicht
Beschreibung
3-Methoxytyramine: This compound can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid, which is then typically excreted in the urine . Initially thought to be physiologically inactive, 3-methoxytyramine has recently been shown to act as an agonist of human trace amine-associated receptor 1 (TAAR1) .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 3-Methoxytyramin wird durch Methylierung von Dopamin synthetisiert. Das Enzym Catechol-O-Methyltransferase (COMT) katalysiert den Transfer einer Methylgruppe von S-Adenosylmethionin zur Hydroxylgruppe in 3-Position von Dopamin . Diese Reaktion findet unter physiologischen Bedingungen im menschlichen Körper statt.
Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Methoxytyramin erfolgt in der Regel durch chemische Synthese und nicht durch enzymatische Prozesse. Eine gängige Methode umfasst die Methylierung von Dopamin mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Aceton oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Methoxytyramin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann durch Monoaminoxidase (MAO) zu Homovanillinsäure oxidiert werden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Monoaminoxidase (MAO) in Gegenwart von Sauerstoff.
Substitution: Verschiedene Nucleophile können verwendet werden, um die Methoxygruppe zu substituieren, was oft einen Katalysator und erhöhte Temperaturen erfordert.
Hauptprodukte:
Oxidation: Homovanillinsäure.
Substitution: Abhängig vom verwendeten Nucleophil können verschiedene substituierte Phenethylamine gebildet werden.
Wissenschaftliche Forschungsanwendungen
3-Methoxytyramin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese anderer biologisch aktiver Verbindungen verwendet.
Industrie: Es wird bei der Herstellung von Pharmazeutika und als Biomarker für bestimmte Erkrankungen eingesetzt.
5. Wirkmechanismus
3-Methoxytyramin übt seine Wirkungen hauptsächlich durch seine Wirkung als Agonist des Spurenamin-assoziierten Rezeptors 1 (TAAR1) aus . Wenn 3-Methoxytyramin an TAAR1 bindet, aktiviert es den Rezeptor, was zur Anhäufung von cyclischem Adenosinmonophosphat (cAMP) und zur Phosphorylierung der extrazellulären signalregulierten Kinase (ERK) und des cAMP-Response-Element-bindenden Proteins (CREB) führt . Diese Signalereignisse sind mit verschiedenen physiologischen Reaktionen verbunden, darunter die Bewegungssteuerung und Verhaltenswirkungen .
Wirkmechanismus
3-Methoxytyramine exerts its effects primarily by acting as an agonist of the trace amine-associated receptor 1 (TAAR1) . When 3-methoxytyramine binds to TAAR1, it activates the receptor, leading to the accumulation of cyclic adenosine monophosphate (cAMP) and the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) . These signaling events are associated with various physiological responses, including movement control and behavioral effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Tyramin: Ein weiteres Spurenamin, das auf adrenerge und dopaminerge Systeme wirkt.
3,4-Dimethoxyphenethylamin: Eine Verbindung, die strukturell 3-Methoxytyramin ähnelt, aber eine zusätzliche Methoxygruppe aufweist.
Einzigartigkeit: 3-Methoxytyramin ist einzigartig in seiner Fähigkeit, als Neuromodulator zu wirken und seine spezifische Interaktion mit TAAR1 . Im Gegensatz zu Dopamin, das hauptsächlich auf Dopaminrezeptoren wirkt, werden die Wirkungen von 3-Methoxytyramin über Spurenamin-assoziierte Rezeptoren vermittelt, was seine einzigartige Rolle im zentralen Nervensystem hervorhebt .
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVQKHQLANKJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1477-68-5 (hydrochloride) | |
| Record name | 3-Methoxytyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40862189 | |
| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxytyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-52-9 | |
| Record name | 3-Methoxytyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxytyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-METHYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH2767EDP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methoxytyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(2-Aminoethyl)-2-methoxyphenol in the context of the research on Sinularia flexibilis?
A1: This compound, alongside tyramine and 5-(2-aminoethyl)-2-methoxyphenol, forms an amide with (Z)-3-methyldodec-2-enoic acid. These amides, isolated from Sinularia flexibilis, exhibit atrial stimulant properties. [] This discovery highlights the potential of marine organisms as sources of bioactive compounds with potential medicinal applications.
Q2: Can you elaborate on the structural characterization of this compound derived from the study?
A2: While the study confirms the structure of this compound through spectral methods and synthesis, [] it doesn't provide specific details regarding molecular formula, weight, or detailed spectroscopic data. Further investigation into related literature or databases may be needed for a comprehensive structural understanding.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














